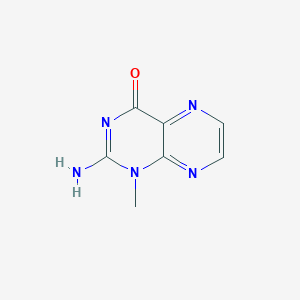
2-amino-1-methyl-4(1H)-pteridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-amino-1-methyl-4(1H)-pteridinone is a useful research compound. Its molecular formula is C7H7N5O and its molecular weight is 177.16g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Properties and Structure
The molecular formula of 2-amino-1-methyl-4(1H)-pteridinone is C7H7N5O, featuring a pteridine core characterized by a bicyclic structure containing nitrogen atoms. The presence of an amino group at the second position and a methyl group at the sixth position confers distinctive chemical properties that facilitate its interaction with biological targets.
Antimicrobial and Antitumor Activity
Research indicates that this compound has potential as an antimicrobial and antitumor agent. Its ability to inhibit enzymes such as thymidylate synthase, crucial for DNA synthesis, positions it as a candidate for developing new chemotherapeutic agents targeting cancer cells. Additionally, its antimicrobial properties suggest applications in treating bacterial infections .
Enzyme Inhibition
Studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. For instance, it has demonstrated inhibitory effects on xanthine oxidase, which is significant for purine metabolism. This inhibition could lead to therapeutic strategies for conditions like gout and other metabolic disorders.
Role as a Building Block
Due to its structural characteristics, this compound serves as a valuable building block in synthesizing various bioactive molecules. Its derivatives are being explored for their potential in drug development across multiple therapeutic areas, including anti-malarial and anti-Alzheimer's disease treatments .
Interaction Studies
Research involving interaction studies has focused on the compound's binding affinity with various biological targets. Techniques such as molecular docking have been employed to understand better its therapeutic potential and guide further research into its applications .
Case Studies and Research Findings
Table 1: Summary of Key Findings on this compound
Modulation of Chemokine Receptors
Recent patents have identified pteridine compounds, including derivatives of this compound, as modulators of chemokine receptors such as CXCR2. This modulation may be beneficial in treating conditions exacerbated by excessive chemokine production, including psoriasis and chronic obstructive pulmonary disease (COPD) .
Propriétés
Formule moléculaire |
C7H7N5O |
|---|---|
Poids moléculaire |
177.16g/mol |
Nom IUPAC |
2-amino-1-methylpteridin-4-one |
InChI |
InChI=1S/C7H7N5O/c1-12-5-4(9-2-3-10-5)6(13)11-7(12)8/h2-3H,1H3,(H2,8,11,13) |
Clé InChI |
CMBXOXAGFAWTIY-UHFFFAOYSA-N |
SMILES |
CN1C2=NC=CN=C2C(=O)N=C1N |
SMILES canonique |
CN1C2=NC=CN=C2C(=O)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















